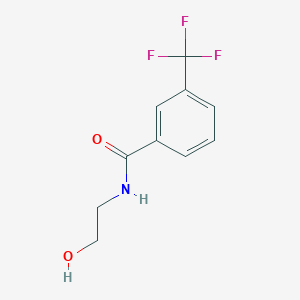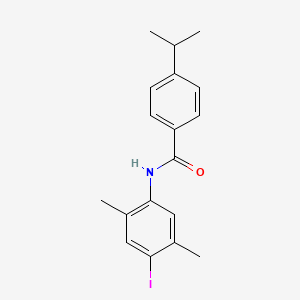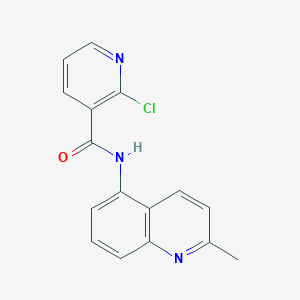![molecular formula C15H14N2O B4662669 2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol](/img/structure/B4662669.png)
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol
Overview
Description
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines an indeno-pyridine moiety with an ethanolamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol typically involves the cyclization of substituted 2-aminopyridines with appropriate aldehydes or ketones. One common method includes the use of a CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired indeno-pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to expedite the reaction process. This method offers high efficiency and scalability, making it suitable for large-scale production. The use of environmentally friendly solvents, such as aqueous ethanol, further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indeno-pyridine moiety allows the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Indeno[2,1-b]pyridin-9-one: This compound has a similar indeno-pyridine core but differs in its functional groups and overall reactivity.
Uniqueness
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol stands out due to its unique combination of an indeno-pyridine moiety with an ethanolamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1H-indeno[1,2-b]pyridin-5-ylmethylideneamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-9-8-16-10-14-11-4-1-2-5-12(11)15-13(14)6-3-7-17-15/h1-7,10,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBLXPFAILLERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=CC=CNC3=C2C=C1)C=NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[[3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4662606.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4662611.png)
![N-(4-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-2-oxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B4662612.png)
![6-(2-furyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4662626.png)

![N-(3-{N-[(2-cyclopropyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4662652.png)
![N-[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4662654.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4662664.png)
![2-bromo-N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4662675.png)
![N-[3-(4-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4662676.png)
![6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOHEXANECARBOXYLATE](/img/structure/B4662682.png)
